
1-(2,6-Diisopropylphenyl)-3-(2-morpholin-4-YL-5-(trifluoromethyl)phenyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,6-Diisopropylphenyl)-3-(2-morpholin-4-yl-5-(trifluoromethyl)phenyl)urea, also known as DMP-Morpholino-TFMP, is an organofluorine compound that has been used in a variety of scientific research applications. Its unique properties have made it an ideal reagent for a variety of applications in the laboratory, including synthesis, catalysis, and biochemistry. The purpose of
Mechanism of Action
The mechanism of action of 1-(2,6-Diisopropylphenyl)-3-(2-morpholin-4-YL-5-(trifluoromethyl)phenyl)ureano-TFMP is not well understood. However, it is believed that the compound acts as a Lewis acid, which is capable of forming a complex with a variety of organic molecules, including amines and carboxylic acids. This complex then undergoes a series of reactions, resulting in the formation of the desired product.
Biochemical and Physiological Effects
The biochemical and physiological effects of 1-(2,6-Diisopropylphenyl)-3-(2-morpholin-4-YL-5-(trifluoromethyl)phenyl)ureano-TFMP are not well understood. However, the compound has been shown to be non-toxic and non-mutagenic in laboratory studies. In addition, the compound has been shown to be non-irritating to the skin and eyes.
Advantages and Limitations for Lab Experiments
The main advantage of 1-(2,6-Diisopropylphenyl)-3-(2-morpholin-4-YL-5-(trifluoromethyl)phenyl)ureano-TFMP is its high reactivity and selectivity. The compound is highly reactive and can be used to synthesize a variety of organic compounds, including heterocycles, amines, and carboxylic acids. In addition, the compound is highly selective and can be used to selectively synthesize specific compounds. The main limitation of 1-(2,6-Diisopropylphenyl)-3-(2-morpholin-4-YL-5-(trifluoromethyl)phenyl)ureano-TFMP is its low solubility in water, which can make it difficult to use in certain laboratory experiments.
Future Directions
There are a number of potential future directions for the use of 1-(2,6-Diisopropylphenyl)-3-(2-morpholin-4-YL-5-(trifluoromethyl)phenyl)ureano-TFMP. The compound could be used to synthesize a variety of novel organic compounds, such as heterocycles, amines, and carboxylic acids. In addition, the compound could be used in the development of novel catalysts for organic synthesis. Finally, the compound could be used in the development of novel peptides, proteins, and nucleic acids.
Synthesis Methods
1-(2,6-Diisopropylphenyl)-3-(2-morpholin-4-YL-5-(trifluoromethyl)phenyl)ureano-TFMP can be synthesized from a variety of starting materials. The most common method of synthesis involves the reaction of 2,6-diisopropylphenol with an amine and a trifluoromethyl-containing reagent. This reaction is typically carried out in an inert atmosphere, such as nitrogen, in the presence of a base, such as sodium hydroxide, and a catalyst, such as palladium acetate. The reaction is typically carried out at room temperature, although higher temperatures can be used to increase the rate of reaction. The product is a white solid, which can be purified by recrystallization.
Scientific Research Applications
1-(2,6-Diisopropylphenyl)-3-(2-morpholin-4-YL-5-(trifluoromethyl)phenyl)ureano-TFMP has been used in a variety of scientific research applications, including synthesis, catalysis, and biochemistry. In synthesis, the compound has been used as a reagent for the preparation of a variety of organic compounds, including heterocycles, amines, and amides. In catalysis, the compound has been used as a catalyst for the synthesis of a variety of organic compounds, including alcohols, amines, and carboxylic acids. In biochemistry, the compound has been used as a reagent for the preparation of a variety of peptides, proteins, and nucleic acids.
properties
IUPAC Name |
1-[2,6-di(propan-2-yl)phenyl]-3-[2-morpholin-4-yl-5-(trifluoromethyl)phenyl]urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30F3N3O2/c1-15(2)18-6-5-7-19(16(3)4)22(18)29-23(31)28-20-14-17(24(25,26)27)8-9-21(20)30-10-12-32-13-11-30/h5-9,14-16H,10-13H2,1-4H3,(H2,28,29,31) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDJYNIWFQQNJOP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C(=CC=C1)C(C)C)NC(=O)NC2=C(C=CC(=C2)C(F)(F)F)N3CCOCC3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30F3N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,6-Diisopropylphenyl)-3-(2-morpholin-4-YL-5-(trifluoromethyl)phenyl)urea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



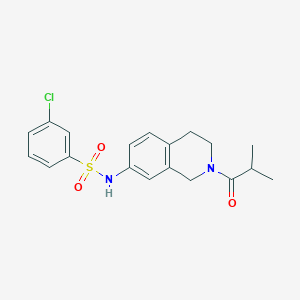
![N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)propane-2-sulfonamide](/img/structure/B2392721.png)
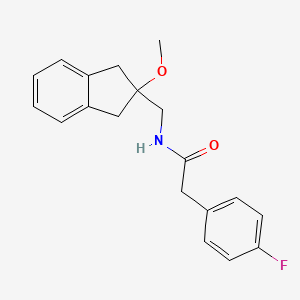
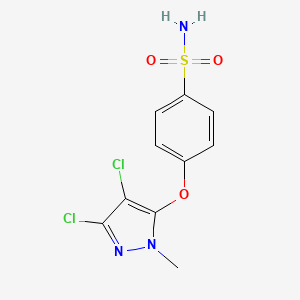
![4-(4-fluorobenzoyl)-N-[3-(trifluoromethyl)benzyl]-1H-pyrrole-2-carboxamide](/img/structure/B2392725.png)

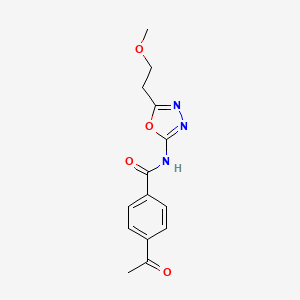
![Ethyl 2-[[3-(azepan-1-ylsulfonyl)-4-methylbenzoyl]amino]-4,5-dimethylthiophene-3-carboxylate](/img/structure/B2392732.png)
![3-Chloro-2-(3,4-dichlorophenyl)-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2392734.png)
![4-chloro-1-isopropyl-3-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazole](/img/structure/B2392735.png)
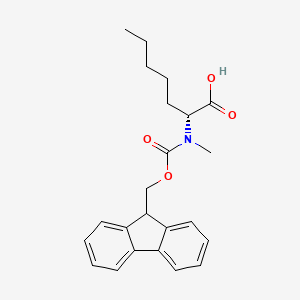
![[4-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-cyclopentylmethanone](/img/structure/B2392737.png)